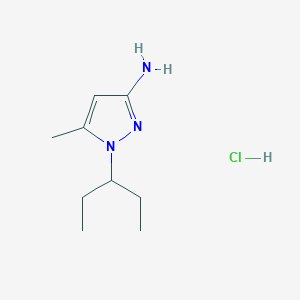
5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride
Overview
Description
The compound “5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, substituted at the 1-position by a pentan-3-yl group and at the 5-position by a methyl group . The presence of the amine group (-NH2) and the hydrochloride indicates that this compound is likely to exist as a hydrochloride salt in its solid-state .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo various chemical reactions. For instance, the amine group might participate in acid-base reactions, while the pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it is likely to be soluble in water . The presence of the pyrazole ring might contribute to its stability and possibly its reactivity .Scientific Research Applications
Antiviral Research
This compound has shown promise as an inhibitor of the Hepatitis B virus (HBV). Studies involving molecular docking have suggested that it interacts effectively with the capsid of HBV, supported by in vitro HBV replication models . This application is crucial given the global impact of HBV and the need for effective treatments.
Analgesic Development
Derivatives of this compound have been patented as pain relievers. Their potential in creating new analgesic drugs is significant, especially in the context of the ongoing opioid crisis and the need for non-addictive pain management solutions .
Antipyretic Drugs
The compound’s derivatives are also recognized for their antipyretic properties. Research into this application could lead to the development of new fever-reducing medications, which are essential in treating symptoms of various infectious diseases .
Anti-Diabetic Agents
There is evidence to suggest that derivatives of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride can act as antidiabetic agents. This application is particularly relevant given the rising prevalence of diabetes globally .
Anti-HIV-1 Activity
The compound has been associated with anti-HIV-1 activity. The development of new anti-HIV drugs is a critical area of research, especially for creating treatments that are more effective and have fewer side effects .
Antiparasitic Applications
Research has indicated that this compound may have antiparasitic activities. This is an important field of study, considering the impact of parasitic diseases in tropical and subtropical regions .
Human Cytomegalovirus (HCMV) Inhibition
Heterocyclic homologues of this compound are inhibitors of HCMV. Given that HCMV can cause severe health complications, especially in immunocompromised individuals, this application holds significant therapeutic potential .
Diuretic Properties
The compound has been studied for its diuretic properties. Diuretics are an important class of drugs used to treat conditions like hypertension and edema, making this a valuable area of research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-8(5-2)12-7(3)6-9(10)11-12;/h6,8H,4-5H2,1-3H3,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZVACCYVCAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



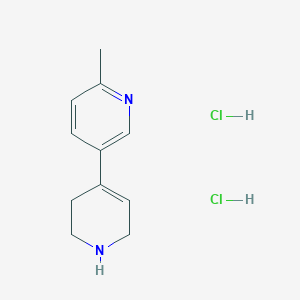
![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)
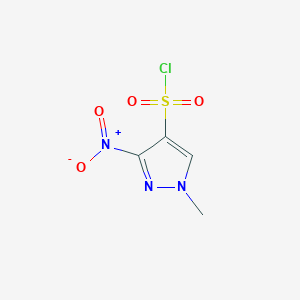
![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)



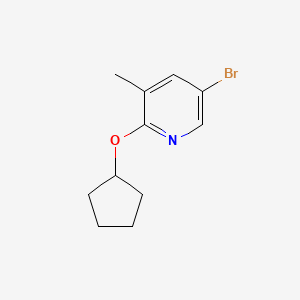
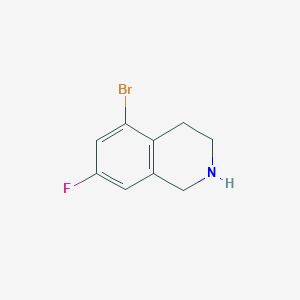
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)